Product packaging for Ac-Phe-Tyr-NH2(Cat. No.:CAS No. 19361-52-5)

Ac-Phe-Tyr-NH2

Cat. No.: B096384
CAS No.: 19361-52-5
M. Wt: 369.4 g/mol
InChI Key: NRNUHNDVXOFSJO-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Academic Significance in Mimicking Natural Peptides and Biological Processes

The ability of Ac-Phe-Tyr-NH2 to mimic natural peptides is a cornerstone of its academic significance. chemimpex.com It serves as a structural analogue for studying the behavior of more complex peptides and proteins. For instance, the aromatic residues are key components in many biologically active peptides, and understanding their interactions within a simplified system like this compound provides insights into protein folding, receptor binding, and enzymatic activity. cymitquimica.comchemimpex.com

Research has shown that modifications to the N- and C-termini of dipeptides can significantly impact their biological activity and transport. For example, a study investigating the binding affinity of various Phe-Tyr derivatives to the intestinal peptide transporter PepT1 found that while the parent dipeptide Phe-Tyr had a high affinity, the N-terminally acetylated this compound exhibited a much weaker interaction. nih.gov This highlights the critical role of the free N-terminus for recognition by this transporter. nih.gov

Overview of Research Utility in Biochemical and Pharmaceutical Sciences

The applications of this compound in research are broad, spanning from fundamental biochemical studies to pharmaceutical development. chemimpex.comchemimpex.com

Biochemical Research:

Enzyme Studies: It is used as a substrate or inhibitor in studies of enzymes like α-chymotrypsin. For example, the synthesis of this compound can be catalyzed by α-chymotrypsin, and optimizing this reaction provides insights into enzymatic peptide synthesis. researchgate.netnih.gov

Spectroscopic Analysis: The distinct aromatic chromophores of phenylalanine and tyrosine make this compound a useful tool for spectroscopic studies, such as second-derivative spectroscopy, to analyze the contributions of individual amino acids to the spectral properties of peptides. amazonaws.comd-nb.infonih.gov

Peptide Transporter Interactions: As mentioned earlier, it is employed to investigate the substrate specificity and binding mechanisms of peptide transporters like PepT1, which are crucial for nutrient absorption and drug delivery. nih.govresearchgate.netresearchgate.net

Pharmaceutical Sciences:

Drug Design and Development: By mimicking natural peptides, this compound serves as a foundational structure for developing novel therapeutic agents. chemimpex.comchemimpex.com Its potential as an angiotensin I-converting enzyme (ACE) inhibitor has been explored, demonstrating its relevance in cardiovascular research. researchgate.netnih.gov

Peptide Synthesis: It acts as a building block in the synthesis of more complex and therapeutically relevant peptides. chemimpex.com The methodologies developed for synthesizing this compound can be applied to the production of other peptides. researchgate.netresearchgate.net

Receptor Interaction Studies: Understanding how this model dipeptide interacts with biological receptors can inform the design of drugs with improved binding affinity and specificity. chemimpex.comchemimpex.com

Detailed Research Findings: Binding Affinity to PepT1

A notable study investigated the binding affinities of Phe-Tyr and its derivatives to the mammalian intestinal peptide transporter PepT1. The results, summarized in the table below, demonstrate the impact of terminal modifications on transporter recognition.

CompoundInhibition Constant (Ki) (mM)
Phe-Tyr0.10 ± 0.04 nih.gov
Phe-Tyr-NH20.94 ± 0.38 nih.gov
Ac-Phe-Tyr8.41 ± 0.11 nih.gov
This compound 9.97 ± 4.01 nih.govmun.ca

These findings underscore that while C-terminal amidation is relatively well-tolerated, N-terminal acetylation drastically reduces the binding affinity to PepT1, suggesting that a free N-terminus is a primary requirement for high-affinity interaction with this transporter. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O4 B096384 Ac-Phe-Tyr-NH2 CAS No. 19361-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13(24)22-18(12-14-5-3-2-4-6-14)20(27)23-17(19(21)26)11-15-7-9-16(25)10-8-15/h2-10,17-18,25H,11-12H2,1H3,(H2,21,26)(H,22,24)(H,23,27)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNUHNDVXOFSJO-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427269
Record name Ac-Phe-Tyr-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19361-52-5
Record name Ac-Phe-Tyr-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-L-PHENYLALANYL-L-TYROSINAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Production Techniques for Ac Phe Tyr Nh2

Enzymatic Synthesis Approaches

Enzymatic synthesis provides a powerful platform for peptide bond formation. For Ac-Phe-Tyr-NH2, the use of proteases, which naturally catalyze the hydrolysis of peptide bonds, can be reversed to favor synthesis under kinetically controlled conditions. This involves the use of specific enzymes that can effectively join an acyl donor with a nucleophilic amine component.

The synthesis of this compound can be efficiently achieved through a condensation reaction catalyzed by the enzyme α-chymotrypsin. researchgate.netnih.govscience.gov This reaction involves the coupling of an N-protected amino acid ester, N-acetyl-L-phenylalanine ethyl ester (N-Ac-Phe-OEt), which serves as the acyl donor, with L-tyrosinamide (Tyr-NH2) as the nucleophile. researchgate.netnih.gov α-Chymotrypsin, a serine endopeptidase, selectively cleaves peptide bonds on the carboxyl side of aromatic amino acids like phenylalanine and tyrosine, a specificity that is harnessed to effectively catalyze the formation of the Phe-Tyr peptide bond. thegoodscentscompany.comnih.gov The reaction mechanism proceeds through the formation of an acyl-enzyme intermediate, which is then deacylated by the amino group of tyrosinamide to form the desired dipeptide amide. researchgate.net

The yield and efficiency of the α-chymotrypsin-catalyzed synthesis of this compound are highly dependent on various reaction parameters. Optimization of these factors is crucial for maximizing product formation and ensuring the economic viability of the process.

The choice of solvent system is critical in enzymatic peptide synthesis as it influences enzyme stability, activity, and the solubility of substrates. For the synthesis of this compound, a combination of aqueous buffer and organic co-solvents has been shown to be effective. researchgate.netnih.gov A study utilizing a simplex centroid mixture design investigated three solvents: Tris-HCl buffer (80 mM, pH 9.0), dimethylsulfoxide (DMSO), and acetonitrile. researchgate.netnih.govscience.gov The research found that an organic-aqueous solvent mixture significantly enhanced synthesis efficiency. researchgate.netnih.gov The optimal solvent composition was determined to be a 2:1:1 ratio of Tris-HCl buffer to DMSO to acetonitrile, which achieved a product yield of 73.55%. researchgate.netnih.gov

Table 1: Optimal Solvent System Composition

Solvent Component Optimal Ratio
Tris-HCl buffer (80 mM, pH 9.0) 2
Dimethylsulfoxide (DMSO) 1
Acetonitrile 1

Data sourced from studies employing simplex centroid mixture design for solvent optimization. researchgate.netnih.gov

Reaction time and temperature are pivotal parameters that directly affect enzyme kinetics and stability. Through the application of Response Surface Methodology (RSM), the optimal conditions for these factors in the synthesis of this compound have been identified. researchgate.netnih.gov The ideal reaction temperature was found to be 28.1°C. researchgate.netnih.gov Higher temperatures can lead to enzyme denaturation, while lower temperatures may reduce the reaction rate. The optimal reaction time was determined to be a remarkably short 7.4 minutes, highlighting the efficiency of the enzymatic process under optimized conditions. researchgate.netnih.gov

The concentration of the enzyme and the molar ratio of the substrates are key determinants of the reaction's success. For the α-chymotrypsin-catalyzed synthesis of this compound, the optimal enzyme activity was established to be 98.9 U. researchgate.netnih.gov The molar ratio of the substrates, N-acetyl-L-phenylalanine ethyl ester (Phe) and tyrosinamide (Tyr), also significantly influences the yield. The optimized substrate molar ratio (Phe:Tyr) was found to be 1:2.8. researchgate.netnih.gov This excess of the nucleophile (Tyr-NH2) helps to drive the reaction equilibrium towards peptide synthesis rather than hydrolysis of the acyl-enzyme intermediate. researchgate.net

Response Surface Methodology (RSM) is a powerful statistical tool for optimizing complex processes. It allows for the evaluation of the effects of multiple independent variables on a response variable, such as product yield. researchgate.netnih.gov In the synthesis of this compound, RSM using a central composite rotatable design (CCRD) was effectively employed to optimize the reaction parameters. researchgate.netnih.gov The variables evaluated included reaction time, temperature, enzyme activity, and substrate molar ratio. researchgate.netnih.gov

The RSM analysis successfully modeled the synthesis process, leading to the identification of the optimal conditions summarized below. researchgate.netnih.gov Based on this methodology, a predicted yield of 87.6% was calculated. researchgate.netnih.gov Subsequent experimental validation under these optimized conditions resulted in an actual yield of 85.5%, demonstrating the high accuracy and effectiveness of RSM as an optimization strategy for enzymatic peptide synthesis. researchgate.netnih.gov

Table 2: Optimized Synthesis Parameters via Response Surface Methodology (RSM)

Parameter Optimal Value
Reaction Time 7.4 min
Reaction Temperature 28.1°C
Enzyme Activity 98.9 U
Substrate Molar Ratio (Phe:Tyr) 1:2.8
Predicted Yield 87.6%
Actual Yield 85.5%

Data derived from RSM using a central composite rotatable design. researchgate.netnih.gov

Enzymatic Synthesis in Non-Aqueous and Supercritical Environments (e.g., Supercritical Carbon Dioxide)

The enzymatic synthesis of N-Ac-Phe-Tyr-NH2 offers a highly specific and efficient alternative to traditional chemical methods. The use of enzymes like α-chymotrypsin in non-conventional media, such as organic solvents and supercritical fluids, has been explored to optimize reaction yields and facilitate product recovery. psu.edunih.gov

Non-Aqueous Organic Solvents

Research has demonstrated that the synthesis of this compound, catalyzed by α-chymotrypsin, is significantly influenced by the solvent system. nih.govresearchgate.net A study involving the condensation of N-acetyl-L-phenylalanine ethyl ester (N-Ac-Phe-OEt) and L-tyrosinamide (Tyr-NH2) utilized a mixture of Tris-HCl buffer, dimethylsulfoxide (DMSO), and acetonitrile. nih.gov The efficiency of the synthesis was notably enhanced in a mixed organic-aqueous solvent system. nih.govresearchgate.net

Using a simplex centroid mixture design, an optimal solvent ratio was identified to maximize the product yield. nih.govresearchgate.net Further optimization using response surface methodology (RSM) pinpointed the ideal reaction conditions for temperature, time, enzyme activity, and substrate ratio, leading to a high experimental yield of 85.5%. nih.gov

Table 1: Optimization of Reaction Parameters for this compound Synthesis in an Organic-Aqueous System nih.gov

ParameterOptimal Condition
Solvent System (Tris-HCl:DMSO:acetonitrile)2:1:1 (v/v/v)
Reaction Time7.4 min
Reaction Temperature28.1°C
Enzyme Activity98.9 U
Substrate Molar Ratio (N-Ac-Phe-OEt:Tyr-NH2)1:2.8
Final Experimental Yield85.5%

Supercritical Carbon Dioxide (SC-CO2)

Supercritical carbon dioxide has emerged as an environmentally benign solvent for enzymatic peptide synthesis. psu.edumdpi.com Its properties can be tuned by adjusting temperature and pressure, which in turn influences enzyme activity and reaction rates. nih.gov For dipeptide synthesis, α-chymotrypsin has been effectively used in SC-CO2, often with the aid of surfactants to create enzyme complexes with enhanced stability and activity. nih.govresearchgate.net

Studies on similar dipeptide syntheses have shown that the enzymatic activity of α-chymotrypsin complexes in SC-CO2 at 10.1 MPa is higher than in liquid CO2 or ethyl acetate. nih.gov The conversion and reaction rate can be further increased by raising the pressure and temperature. nih.gov A critical factor for maximizing yield is the precise control of water content in the reaction medium, with optimal conversion often achieved at a specific, low water percentage. nih.gov For instance, the synthesis of a dipeptide from N-acetyl-Phe-OEt and Gly-NH2 using a surfactant-coated α-chymotrypsin complex in SC-CO2 reached a 96% conversion. mdpi.comresearchgate.net

Table 2: Examples of α-Chymotrypsin-Catalyzed Dipeptide Synthesis in Supercritical CO2 Environments

Acyl DonorNucleophileReaction SystemConditionsYield/ConversionReference
N-acetyl-L-tyrosine ethyl esterGlycine amides20% (v/v) SC-CO2 in acetonitrile5 h91% Yield mdpi.comresearchgate.net
N-acetyl-Phe-OEtGly-NH2SC-CO2 with sorbitan (B8754009) monostearate-coated enzyme308.2 K, 10.1 MPa, 12 h96% Conversion mdpi.comresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Considerations for Analogs

Solid-Phase Peptide Synthesis (SPPS) is the standard methodology for preparing peptides and their analogs, offering high efficiency and the ability to automate the process. researchgate.netrsc.org The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely employed for synthesizing analogs of this compound. nih.govnih.gov This involves building the peptide chain step-by-step on a solid support (resin), followed by cleavage and deprotection. rsc.org Several factors must be carefully considered to ensure the successful synthesis of high-purity analogs.

Resin and Linker Selection : To produce a C-terminal amide, as in this compound, a suitable resin with an acid-labile linker is required. Rink Amide and Sieber amide resins are common choices, as they allow for the final peptide to be cleaved from the support with a C-terminal amide group upon treatment with trifluoroacetic acid (TFA). merckmillipore.compeptide.com

Protecting Group Strategy : The Fmoc group provides temporary protection for the Nα-amino group and is removed at each cycle with a mild base, typically piperidine (B6355638) in DMF. mdpi.com Permanent protecting groups, which are stable to the Fmoc deprotection conditions but removed during the final acid cleavage, are used for reactive amino acid side chains. For a Tyr residue, a tert-butyl (tBu) group is standard. researchgate.net

Coupling Reagents : Amide bond formation is facilitated by activating the carboxylic acid of the incoming Fmoc-amino acid. A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®, is highly effective in promoting efficient coupling and suppressing racemization. chempep.com

Side Reactions : During SPPS, several side reactions can occur, reducing the yield and purity of the target peptide.

Diketopiperazine (DKP) Formation : This is a major side reaction at the dipeptide stage. chempep.comiris-biotech.de After the second amino acid (e.g., Fmoc-Phe-OH) is coupled to the resin-bound Tyr-NH2 and the Fmoc group is removed, the liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. chempep.com This is particularly prevalent with sequences containing Proline but can affect other dipeptides. iris-biotech.de Using pre-formed dipeptide building blocks can mitigate this issue. iris-biotech.de

Aspartimide Formation : If an analog were to contain an Aspartic Acid (Asp) residue, it would be prone to forming a cyclic aspartimide intermediate. mdpi.comiris-biotech.de This reaction is catalyzed by the base used for Fmoc deprotection and can lead to epimerization and the formation of unwanted β-peptides. mdpi.comchempep.com

Table 3: Key Considerations and Strategies in Fmoc-SPPS for this compound Analogs

ConsiderationStrategy/Reagent ExamplePurpose/RationaleReference
Solid Support (Resin)Rink Amide ResinEnables direct synthesis of C-terminal peptide amides, cleavable with TFA. researchgate.netmerckmillipore.com
Nα-Amino ProtectionFmoc (9-fluorenylmethoxycarbonyl)Base-labile protecting group, stable to mild acid; standard for this strategy. chempep.com
Side-Chain Protection (Tyr)tBu (tert-butyl)Acid-labile group that protects the hydroxyl function of Tyrosine during synthesis. researchgate.net
Coupling ActivationDIC / HOBtEfficiently forms the amide bond while minimizing the risk of racemization. chempep.comnih.gov
Final CleavageTFA-based cocktail (e.g., TFA/Water/Scavengers)Simultaneously cleaves the peptide from the resin and removes side-chain protecting groups. rsc.orgchempep.com
Common Side ReactionDiketopiperazine FormationIntramolecular cyclization of the dipeptide, leading to cleavage from the resin and loss of product. chempep.comiris-biotech.de

Structural and Conformational Analysis of Ac Phe Tyr Nh2

Intermolecular Interactions and Self-Assembly Propensities

While intramolecular forces dictate the conformation of a single peptide molecule, intermolecular forces govern how multiple peptide molecules interact with each other. For aromatic-rich peptides like Ac-Phe-Tyr-NH2, these interactions can be particularly strong, leading to spontaneous self-assembly into larger, ordered supramolecular structures.

The primary driving force for the self-assembly of many aromatic peptides is the π-π stacking interaction between their aromatic side chains. frontiersin.org This non-covalent interaction occurs between the electron-rich π-systems of the phenyl and phenol (B47542) rings. researchgate.net Studies on amyloid peptides and specifically designed short peptides have highlighted the dominant role of π-π stacking in the formation of highly stable structures like fibrils and nanotubes. nih.govrsc.org

The geometry of these interactions can vary:

Parallel-displaced stacking: The aromatic rings are parallel but offset from one another.

T-shaped (edge-to-face) stacking: The edge of one ring points towards the face of another.

In assemblies of this compound, both Phe-Phe and Phe-Tyr stacking interactions would be possible. Research suggests that interactions involving tyrosine may differ from those involving only phenylalanine due to the electronic effects of the hydroxyl group, potentially favoring T-shaped geometries. nih.gov These stacking interactions, in concert with intermolecular hydrogen bonding between the backbones of adjacent peptides, create stable, repeating units that can extend into well-ordered nanofibers and, at sufficient concentrations, form hydrogels. rsc.orgacs.org

Table 3: Intermolecular Interactions Driving Self-Assembly

Interaction Type Description Role in Assembly
π-π Stacking Non-covalent interaction between the π-orbitals of the Phe and Tyr aromatic rings. elifesciences.org A primary driving force for aggregation; provides stability to the core of the assembly. frontiersin.orgnih.gov
Hydrophobic Interactions The tendency of nonpolar aromatic side chains to cluster together, minimizing contact with water. Drives the initial association of peptides and the burial of hydrophobic surfaces. stanford.edufrontiersin.org
Intermolecular Hydrogen Bonds Formation of hydrogen bonds between the backbone C=O and N-H groups of different peptide strands. Stabilizes the formation of extended β-sheet structures, which are common in peptide fibrils. rsc.org
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged atoms. Contribute to the overall stability and tight packing within the assembled structure. uah.es

Table 4: Compound Names Mentioned in the Article

Abbreviation / Short Name Full Name
This compound N-acetyl-L-phenylalanyl-L-tyrosinamide
Phe Phenylalanine
Tyr Tyrosine
Ac-Phe-Phe-NH2 N-acetyl-L-phenylalanyl-L-phenylalaninamide
Ac-Trp-Tyr-NH2 N-acetyl-L-tryptophanyl-L-tyrosinamide
Ac-Phe-Ser-NH2 N-acetyl-L-phenylalanyl-L-serinamide

Cation-Pi Interactions in Peptide Systems

Cation-pi (cation-π) interactions are significant non-covalent forces that contribute to the stability of protein and peptide structures. nih.govresearchgate.net These interactions occur between a positively charged ion (cation) and the electron-rich face of an aromatic ring. nih.govproteopedia.org In peptide systems, the side chains of aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) can engage in these interactions with cationic residues like Lysine (Lys) and Arginine (Arg). researchgate.netpnas.org

The fundamental nature of the cation-π interaction is electrostatic, arising from the attraction between a cation and the partial negative charge on the surface of an aromatic ring, which is a result of the ring's quadrupole moment. rsc.org The delocalized pi (π) electrons of the aromatic ring create an electron cloud above and below the plane of the ring, which can be polarized by a nearby positive charge, leading to a favorable interaction. proteopedia.org

Studies have shown that these interactions are common in protein structures, with an estimated one cation-π interaction for every 77 amino acid residues. pnas.orgrsc.org The strength of these interactions can be comparable to that of hydrogen bonds and salt bridges, contributing significantly to protein stability. pnas.org Among the aromatic amino acids, Tryptophan is most likely to be involved in a cation-π interaction, followed by Tyrosine and then Phenylalanine. pnas.org The side chain of Arginine is more frequently involved in these interactions than that of Lysine. pnas.org

The presence of a hydroxyl group on the Tyrosine ring can further modulate these interactions. If the hydroxyl group acts as a hydrogen bond donor, it can enhance the cation-π binding ability of the phenolic ring. pnas.org Theoretical studies suggest that while Phenylalanine and Tyrosine have equivalent intrinsic cation-π binding abilities, the additional interactions of the Tyrosine hydroxyl group may explain the higher frequency of its involvement in these interactions in proteins. pnas.org

It is important to note that while cation-π interactions are prevalent, other forces such as hydrophobic packing can also play a significant role in stabilizing peptide structures, and in some cases may be the dominant factor. nih.gov

Peptide-Lipid Interactions and Amphipathic Helical Models

The interaction of peptides with lipid membranes is a fundamental process in biology, influencing a wide range of cellular functions. Peptides containing aromatic residues, such as this compound, can exhibit specific interactions with the lipid bilayer. The aromatic side chains of Phenylalanine and Tyrosine can anchor the peptide to the membrane interface, a region between the hydrophobic core and the polar headgroups of the lipids. tandfonline.com

Computational studies on aromatic dipeptides like N-acetyl-phenylalanineamide (NAFA) and N-acetyltyrosineamide (NAYA) have shown a preferential binding to the lipid interface. nih.govresearchgate.net These studies reveal that the peptides' conformational freedom becomes more restricted upon entering the membrane. nih.govresearchgate.net For instance, the rotational correlation times of the sidechains can increase significantly in the headgroup region and at the interface compared to in solution. nih.govresearchgate.net

Amphipathic helical models are often used to describe the structure of peptides that bind to lipid surfaces. These helices have both a hydrophobic face, which interacts with the nonpolar lipid tails, and a hydrophilic face, which is exposed to the aqueous environment. nih.govjnsam.com The positioning of charged and polar residues is crucial for the stability and function of these helices. nih.gov For example, in class A amphipathic helices, positively charged residues are typically found at the interface between the polar and nonpolar faces, while negatively charged residues are located in the middle of the polar face. nih.gov This arrangement is thought to contribute to a higher lipid affinity. nih.gov

The interaction of peptides with lipid bilayers can also be influenced by the properties of the lipids themselves. For example, the presence of cholesterol can affect the location of a peptide within the membrane. univer.kharkov.ua Furthermore, the interaction of peptides can alter the physical properties of the membrane, such as lipid packing and fluidity. frontiersin.org

Investigation of Ultrashort Peptide Self-Assembly Mechanisms

Ultrashort peptides, consisting of just a few amino acid residues, have the remarkable ability to self-assemble into well-ordered nanostructures. rsc.orgdergipark.org.tr This process is driven by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic interactions, and π-π stacking. frontiersin.orgnih.gov Aromatic residues like Phenylalanine and Tyrosine play a crucial role in promoting self-assembly through π-π stacking and hydrophobic interactions. frontiersin.org

The self-assembly of dipeptides, such as those containing Phenylalanine, has been extensively studied. rsc.org Diphenylalanine (FF), for instance, is known to be a core recognition motif in the aggregation of the β-amyloid polypeptide and can self-assemble into nanotubes and other nanostructures. rsc.org The modification of dipeptides with aromatic groups, such as fluorenylmethoxycarbonyl (Fmoc), can further facilitate self-assembly. frontiersin.org

The process of self-assembly is highly dependent on the peptide sequence and the surrounding environment. nih.gov For example, the chirality of the amino acids can significantly influence the resulting nanostructures. frontiersin.org Heterochiral dipeptides, containing both D- and L-amino acids, may exhibit different self-assembly properties compared to their homochiral counterparts. upc.edu

The resulting self-assembled structures, such as hydrogels, are of great interest for various applications in bionanotechnology, including drug delivery and tissue engineering. rsc.orgfrontiersin.org These materials can mimic the natural extracellular matrix and provide a scaffold for cell growth. nih.gov The self-assembly process can be triggered by changes in environmental conditions, such as pH or the presence of salts, allowing for the design of stimuli-responsive materials. frontiersin.orgacs.org

Interactive Data Table of Research Findings

CategoryFindingRelevant Compound(s)Citation(s)
Cation-Pi Interactions These interactions between aromatic and cationic amino acid residues are common in proteins and contribute to structural stability.Phenylalanine, Tyrosine, Tryptophan, Lysine, Arginine nih.govpnas.orgrsc.org
The side chain of Arginine is more likely than Lysine to be in a cation-π interaction.Arginine, Lysine pnas.org
The hydroxyl group of Tyrosine can enhance its cation-π binding ability through hydrogen bonding.Tyrosine pnas.org
Peptide-Lipid Interactions Aromatic dipeptides show preferential binding to the lipid interface of membranes.N-acetyl-phenylalanineamide, N-acetyl-tyrosineamide nih.govresearchgate.net
Peptide conformational freedom is restricted upon membrane insertion.N-acetyl-phenylalanineamide, N-acetyl-tyrosineamide nih.govresearchgate.net
Class A amphipathic helices have specific charge distributions that enhance lipid affinity.Ac-18A-NH2 nih.gov
Ultrashort Peptide Self-Assembly Aromatic residues are key drivers of self-assembly through π-π stacking and hydrophobic interactions.Phenylalanine, Tyrosine frontiersin.org
Diphenylalanine (FF) is a well-studied motif that forms various nanostructures.Diphenylalanine rsc.org
Chirality and terminal modifications (e.g., Fmoc) significantly influence self-assembly.Fmoc-dipeptides, Heterochiral dipeptides frontiersin.orgupc.edu
Self-assembly can be triggered by environmental cues like pH and salt concentration.TPE-GEEH acs.org

Biochemical Roles and Enzymatic Interaction Studies of Ac Phe Tyr Nh2

Interactions with Proteases and Peptidases

The interaction of the N-acetylated dipeptide amide, Ac-Phe-Tyr-NH2, with proteolytic enzymes is a critical aspect of its biochemical profile. The presence of the N-terminal acetyl group and the C-terminal amide group significantly influences its susceptibility to and interaction with various proteases and peptidases.

Susceptibility to Enzymatic Hydrolysis by Specific Peptidases (e.g., Aminopeptidases, Esterases)

The structural modifications at both the N- and C-termini of this compound are predicted to confer considerable resistance to certain classes of peptidases. N-terminal acetylation is a common post-translational modification that generally protects peptides from degradation by aminopeptidases, which require a free N-terminal amino group for their activity cambridge.org. This blockage prevents the enzymatic cleavage of the N-terminal amino acid.

Conversely, the C-terminal amide group provides resistance to carboxypeptidases, which recognize and cleave at a free C-terminal carboxyl group. However, the susceptibility of the internal peptide bond (Phe-Tyr) to endopeptidases remains. While the term "esterases" is broad, some proteases exhibit esterase activity. The core peptide bond in this compound is an amide bond, and therefore, it would not be a direct substrate for true esterases that hydrolyze ester bonds. However, some proteases can hydrolyze ester analogs of their normal peptide substrates.

Research on the enzymatic degradation of other N-acetylated peptides has shown varied outcomes depending on the specific peptide and the enzymes present. For instance, N-terminal acetylation has been demonstrated to significantly promote the enzymatic breakdown of certain peptides by serine-type proteases like Proteinase K nih.govsinopep.com. This suggests that while this compound is likely resistant to aminopeptidases, its internal peptide bond could still be cleaved by endopeptidases present in complex biological systems.

Specificity Studies with Cathepsin D

Cathepsin D, an aspartic endoprotease, is known to preferentially cleave peptide bonds between hydrophobic amino acid residues. Historical studies have indicated that Cathepsin D is capable of splitting Ac-Phe-TyrI2, a di-iodinated derivative of Ac-Phe-Tyr-OH. This finding strongly suggests that the non-iodinated amide form, this compound, would also serve as a substrate for Cathepsin D, with cleavage occurring at the peptide bond between phenylalanine and tyrosine.

The specificity of Cathepsin D for hydrophobic residues is well-documented, with a preference for cleavage sites flanked by amino acids such as phenylalanine, leucine, and tyrosine researchgate.netnih.gov. The Phe-Tyr linkage in this compound aligns perfectly with this substrate preference. Therefore, it is highly probable that in an acidic environment, characteristic of the lysosomal compartments where Cathepsin D is most active, this compound would be hydrolyzed into N-acetyl-phenylalanine and tyrosine amide.

Further supporting this, studies on various fluorogenic peptide substrates for Cathepsin D often incorporate a Phe-Phe cleavage site, underscoring the enzyme's affinity for aromatic residues at the scissile bond nih.govpeptide.co.jpresearchgate.net.

Stability against Enzymatic Degradation in Biological Matrices (in vitro, non-human)

The stability of this compound in non-human biological matrices, such as rumen fluid or tissue homogenates, is largely dictated by the presence and activity of various proteases. The N-terminal acetyl group is a key feature that can enhance stability by preventing degradation by aminopeptidases, which are ubiquitous in such matrices cambridge.org.

In studies using rumen micro-organisms, acetylation of peptides was shown to inhibit their degradation cambridge.org. This protective effect is attributed to the blockage of the N-terminal amino group, a primary target for microbial aminopeptidases. Similarly, the C-terminal amide would protect against carboxypeptidase activity.

Modulation of Enzymatic Activities

Beyond being a substrate for certain proteases, this compound has been investigated for its potential to modulate the activity of other key enzymes involved in physiological processes.

Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity

Angiotensin I-converting enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a major target for the treatment of hypertension mdpi.com. Many naturally occurring and synthetic peptides have been shown to inhibit ACE activity. The structural characteristics of a peptide, particularly the C-terminal amino acid residues, play a crucial role in its ACE inhibitory potential.

The N-terminal acetylation and C-terminal amidation could influence the binding affinity of the peptide to the active site of ACE, potentially altering its inhibitory activity compared to the non-modified Phe-Tyr dipeptide.

Table 1: Comparative IC50 Values of Various ACE Inhibitory Peptides

Peptide Sequence IC50 (µM)
Trp-Val 307.61
Val-Trp 0.58
Ile-Trp 0.50
Leu-Trp 1.11
FHPGY 14.79
FAGGP 29.17
WADP 41.27
FDGY 91.55
YYWK 19.98
WWNW 36.76

This table presents the IC50 values for a selection of known ACE inhibitory peptides to provide context for the potential activity of this compound. Data sourced from multiple studies mdpi.comresearchgate.netmdpi.com.

Evaluation as Substrates for Protein Tyrosine Kinases (e.g., pp60c-src)

Protein tyrosine kinases (PTKs) are a large family of enzymes that catalyze the phosphorylation of tyrosine residues in proteins, a key event in cellular signaling pathways. The proto-oncogene pp60c-src is a well-studied non-receptor PTK. The substrate specificity of PTKs is determined by the amino acid sequence surrounding the target tyrosine residue.

For pp60c-src, optimal peptide substrates are typically larger than a dipeptide, often in the range of pentapeptides to hexapeptides, and contain specific amino acid sequences that promote binding to the kinase's active site nih.govnih.gov. For instance, a highly efficient pentapeptide substrate for pp60c-src is Ac-Ile-Tyr-Gly-Glu-Phe-NH2, with a Km of 368 µM and a Vmax of 1.02 µmol/min/mg nih.gov.

Given the small size of this compound and the lack of the preferred sequence motifs for pp60c-src, it is unlikely to be an efficient substrate for this enzyme. While the C-terminal tyrosine could theoretically be a phosphorylation site, the preceding N-acetylated phenylalanine does not fit the known consensus sequences for pp60c-src substrates. Research into the substrate specificity of pp60c-src has focused on identifying longer peptide sequences that can serve as effective substrates or inhibitors nih.govnih.gov. Therefore, this compound would not be considered a primary candidate for evaluation as a pp60c-src substrate.

Table 2: Kinetic Parameters of Known pp60c-src Peptide Substrates

Peptide Sequence Km (µM) Vmax (µmol/min/mg)
Ac-Ile-Tyr-Gly-Glu-Phe-NH2 368 1.02
Ac-Glu-Asp-Ala-Ile-Tyr-NH2 880 1.86
EFEYAFF 210 0.68

This table provides kinetic data for known peptide substrates of pp60c-src, illustrating the characteristics of efficient substrates for this kinase nih.govnih.gov.

Contribution to Biochemical Pathways Research

Research into the specific contributions of N-Acetyl-L-phenylalanyl-L-tyrosinamide (this compound) to biochemical pathways, particularly concerning neurotransmitter activity and cellular signaling, is an emerging field. While the direct roles of this acetylated dipeptide are not extensively documented in publicly available research, the known functions of its constituent amino acids, L-phenylalanine and L-tyrosine, provide a foundational context for its potential interactions.

Investigation of Neurotransmitter Activity and Brain Functions

Direct scientific studies detailing the investigation of this compound's specific neurotransmitter activity or its direct impact on brain functions are not prominently available in the current body of scientific literature. However, the roles of its precursor amino acids are well-established.

L-phenylalanine and L-tyrosine are critical precursors for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.gov The availability of these aromatic amino acids in the brain directly influences the rate of catecholamine synthesis, which is crucial for numerous brain functions such as mood, attention, and stress response. nih.gov

It is important to note that while the foundational roles of L-phenylalanine and L-tyrosine are clear, the specific effects of the acetylated and amidated dipeptide this compound on these neurological pathways remain an area for future research.

Insights into Cellular Signaling Pathways

Detailed research specifically elucidating the insights of this compound into cellular signaling pathways is limited. One of the few documented enzymatic interactions of this compound is its role as a potent inhibitor of pancreatic lipase. This interaction occurs in the digestive system and is characterized by a non-competitive binding mechanism, where this compound is believed to interact with both the enzyme and its substrate simultaneously.

While this provides insight into its ability to modulate enzymatic activity, its specific roles in intracellular or intercellular signaling pathways within other biological contexts, such as the central nervous system, have not been extensively investigated. The acetylation and amidation of the dipeptide could potentially alter its transport across cell membranes and its interaction with cellular receptors, but specific data on these aspects are not currently available.

Ligand Receptor Interaction Research Involving Ac Phe Tyr Nh2 Analogs

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology. They involve systematically altering the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. The goal is to identify the key chemical features, known as the pharmacophore, that are essential for the desired biological effect.

Rational design of peptide ligands is a goal-oriented process that leverages an understanding of the ligand-receptor interaction to create new molecules with desired properties like high potency and receptor selectivity. nih.govamericanpharmaceuticalreview.com This approach moves beyond random screening by using structural information to make targeted modifications. acs.org Key strategies include:

Systematic Truncation and Amino Acid Scanning: The peptide sequence is systematically shortened from either the N- or C-terminus to identify the minimal active sequence. portlandpress.com Subsequently, each amino acid in this core sequence can be replaced (e.g., with alanine) to determine the contribution of individual side chains to binding and activity. frontiersin.org

Conformational Constraint: The flexibility of a linear peptide can be a disadvantage, allowing it to adopt multiple conformations, only one of which might be active. Introducing constraints, such as cyclization or the incorporation of specific non-natural amino acids, can lock the peptide into its bioactive conformation, often increasing potency, stability, and receptor selectivity. nih.govmdpi.com

Computational Modeling: When the 3D structure of the receptor is known, computational methods like molecular docking can be used to predict how a designed peptide will bind. mdpi.com This allows for the in silico design and screening of novel ligands before undertaking their chemical synthesis. acs.orgnih.gov

These hierarchical strategies allow researchers to systematically refine a peptide's structure to optimize its interaction with a specific receptor target. americanpharmaceuticalreview.com

Modifying the amino acid sequence of a peptide is a powerful tool to probe its interaction with a receptor and to enhance its pharmacological profile. Even a single amino acid substitution can dramatically alter a peptide's binding affinity (how strongly it binds) and selectivity (its preference for one receptor subtype over others). ahajournals.org

For example, in the field of opioid peptides, SAR studies on endomorphin-2 (EM-2, Tyr-Pro-Phe-Phe-NH₂), a peptide with a structure related to Ac-Phe-Tyr-NH2, have provided significant insights. The introduction of 2',6'-dimethyltyrosine (Dmt) in place of the natural Tyrosine (Tyr) at position 1 often leads to a marked increase in µ-opioid receptor affinity. nih.govfrontiersin.org This is attributed to additional favorable interactions of the methyl groups with the receptor's binding pocket. nih.gov

Conversely, other substitutions can be detrimental. Incorporating (Z)-α,β-didehydrophenylalanine (ΔZPhe) at position 3 of EM-2 results in a significant loss of µ-opioid receptor binding affinity, while the same substitution at position 4 yields a potent and selective µ-agonist. nih.gov This highlights the exquisite sensitivity of the receptor to the precise topography of the ligand.

The following table summarizes the effects of various amino acid substitutions on the µ-opioid receptor (MOR) binding affinity of endomorphin-2 analogs.

Compound/AnalogSequenceModificationµ-Opioid Receptor Binding Affinity (Ki, nM)
Endomorphin-2 (EM-2) Tyr-Pro-Phe-Phe-NH₂Parent Peptide1.13
Analog 1 Dmt -Pro-Phe-Phe-NH₂Tyr¹ → Dmt¹0.35
[ΔZPhe³]EM-2 Tyr-Pro-ΔZPhe -Phe-NH₂Phe³ → ΔZPhe³202
[ΔZPhe⁴]EM-2 Tyr-Pro-Phe-ΔZPhe -NH₂Phe⁴ → ΔZPhe⁴1.25
Analog 5 Dmt -(R)-Nip -Phe-Phe-NH₂Tyr¹ → Dmt¹, Pro² → (R)-Nip²0.22
Data sourced from multiple studies. nih.govnih.gov

These examples demonstrate that the relationship between amino acid sequence and receptor interaction is complex and highly position-dependent, where subtle changes can switch a ligand from potent to weak or alter its selectivity profile. rsc.org

A pharmacophore is the specific three-dimensional arrangement of essential molecular features that a ligand must possess to be recognized by a receptor and elicit a biological response. nih.gov It is not a real molecule but a concept that defines the necessary steric and electronic properties for interaction. dovepress.com For peptide ligands, this involves both the specific amino acid side chains (the pharmacophoric groups) and their precise spatial orientation, which is dictated by the peptide backbone's conformation. nih.gov

Determining the topographical requirements—the 3D geometry—of a pharmacophore is crucial for designing potent and selective ligands. nih.govresearchgate.net For many opioid peptides, the key pharmacophoric elements are the N-terminal tyrosine residue and a phenylalanine residue. mdpi.com The critical features include:

The protonated N-terminal amino group.

The phenolic hydroxyl group of tyrosine.

The aromatic ring of tyrosine.

The aromatic ring of phenylalanine.

The relative spatial arrangement of these groups is paramount. Studies using conformationally constrained amino acids have shown that agonists and antagonists can have different topographical requirements for the same receptor. nih.gov By understanding these 3D requirements, it becomes possible to design novel molecules, including non-peptide mimetics, that present the key pharmacophoric elements in the correct orientation to interact effectively with the receptor, even without a crystal structure of the receptor itself. nih.gov

Case Studies of Receptor Interactions (using related compounds and analogs)

Examining the binding characteristics of analogs provides concrete evidence of the principles of ligand-receptor interaction. Analogs of this compound, particularly those based on the Tyr-Phe or related motifs, have been extensively studied for their interaction with opioid receptors.

The µ-opioid receptor (MOR) is a primary target for pain management. Endomorphin-2 (EM-2; Tyr-Pro-Phe-Phe-NH₂), an endogenous peptide, binds to the MOR with high affinity and selectivity. nih.gov Its structure, containing the Tyr-Pro-Phe motif, makes its analogs relevant for understanding the potential interactions of related dipeptides.

SAR studies on EM-2 have revealed critical determinants for MOR binding. The N-terminal tyrosine residue is considered a key "message" sequence, essential for activity. mdpi.com Modifications to this residue and others in the peptide sequence have been shown to systematically alter binding affinity and functional activity. For instance, substituting the original tyrosine with 2',6'-dimethyltyrosine (Dmt) consistently enhances MOR binding affinity across a series of analogs. nih.govfrontiersin.org This modification likely improves hydrophobic interactions within the receptor's binding pocket.

In contrast, modifications to the peptide backbone or other side chains can have varied effects. The introduction of a conformationally constrained (Z)-α,β-didehydrophenylalanine (ΔZPhe) residue at position 4 resulted in an analog with potent MOR binding affinity comparable to the parent peptide, whereas the same substitution at position 3 was highly detrimental. nih.gov These findings underscore the importance of the specific location of structural modifications.

The following interactive table presents binding affinity data for a selection of EM-2 analogs at the human µ-opioid receptor, illustrating the impact of specific amino acid substitutions.

AnalogSequenceKi (nM) for µ-Opioid ReceptorSelectivity (Ki δ/Ki µ)
Endomorphin-2 Tyr-Pro-Phe-Phe-NH₂1.13 ± 0.112274
[ΔZPhe³]EM-2 Tyr-Pro-ΔZPhe -Phe-NH₂202 ± 2511
[ΔZPhe⁴]EM-2 Tyr-Pro-Phe-ΔZPhe -NH₂1.25 ± 0.111200
Analog 1 Dmt -Pro-Phe-Phe-NH₂0.35 ± 0.0311114
Analog 5 Dmt -(R)-Nip -Phe-Phe-NH₂0.22 ± 0.0219000
Analog 9 Dmt -(R)-β³-Ala -Phe-Phe-NH₂0.29 ± 0.0216552
Binding affinities (Ki) were determined using radioligand displacement assays on CHO cell membranes expressing the human µ-opioid receptor. A lower Ki value indicates higher binding affinity. Data sourced from multiple studies. nih.govnih.gov

These case studies demonstrate that small peptides and their analogs can be systematically modified to achieve high affinity and selectivity for the µ-opioid receptor, providing a rational basis for the development of novel therapeutic agents.

Based on a comprehensive search of available scientific literature, there is no specific information linking the chemical compound "this compound" to the research areas outlined in the user's request. Searches for this particular peptide in the context of Nociceptin/Orphanin FQ receptor ligand design, AMPA receptor ligand-binding domain studies, and its application as a radioligand in preclinical research did not yield any relevant results.

The research on Nociceptin/Orphanin FQ (N/OFQ) receptor ligands primarily focuses on the endogenous peptide N/OFQ, which has a Phe-Gly-Gly-Phe N-terminal sequence, and synthetic analogs such as the hexapeptide Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2, which have been used as templates for structure-activity relationship studies. uctm.eduresearchgate.netnih.govacs.orgmdpi.com These compounds are structurally distinct from this compound.

Similarly, extensive studies on the ligand-binding domain of the AMPA receptor have explored its interactions with various agonists and antagonists to understand its function and for the development of new therapeutic agents. wikipedia.orgcaltech.edu However, the dipeptide this compound is not mentioned in the context of these studies.

In the field of preclinical receptor research using radioligands, various peptides are modified for radiolabeling to target specific receptors, such as somatostatin (B550006) and cholecystokinin-2 receptors, for imaging and therapeutic purposes. nih.govmums.ac.irresearchgate.netnih.govchimia.ch There is no indication from the available data that this compound has been utilized in such applications.

While this compound is available as a synthetic peptide for general research purposes in biochemistry and pharmaceutical applications, its specific use in the advanced receptor research topics provided in the outline is not documented in the public scientific literature. cymitquimica.comchemimpex.com

Therefore, this article cannot be generated as the foundational information linking "this compound" to the specified subsections of the outline is not available.

Advanced Spectroscopic and Computational Methodologies in Ac Phe Tyr Nh2 Research

Spectroscopic Techniques for Structural Elucidation

The determination of the three-dimensional structure of peptides is fundamental to understanding their biological function. For the dipeptide Ac-Phe-Tyr-NH2, a combination of advanced spectroscopic and computational methods has been instrumental in characterizing its conformational landscape. These techniques provide detailed insights into the intramolecular and intermolecular interactions that govern its structure.

Infrared (IR) and Ultraviolet (UV) Spectroscopy

IR and UV spectroscopy are powerful tools for probing the structure of molecules. When combined, particularly in double resonance experiments, they offer a high degree of selectivity, allowing for the study of individual conformers of a molecule in the gas phase.

IR/UV double resonance laser spectroscopy is a sophisticated technique used to obtain conformer-specific infrared spectra of molecules in the gas phase. This method is particularly valuable for flexible molecules like peptides, which can exist in multiple conformations. The process involves two laser pulses. The first laser, an IR laser, is tuned to a specific vibrational frequency. If this frequency matches a vibrational mode of a particular conformer, the molecule absorbs the IR photon. A second laser, a UV laser, is then used to ionize the molecule. If the molecule has absorbed an IR photon, its ionization efficiency will be altered, leading to a dip in the ion signal. By scanning the IR frequency, a conformer-specific IR spectrum can be recorded.

In studies of similar acetylated dipeptides, such as Ac-Phe-Xxx-NH2 (where Xxx is another amino acid), this technique has been successfully employed to identify and characterize different gas-phase conformations. For instance, research on N-Acetyl-Phe-amide (a closely related model system) using IR/UV double resonance spectroscopy revealed the presence of three distinct conformers. mpg.de The most stable conformer was identified as having an extended βL backbone structure, stabilized by a weak N-H•••π interaction between the amide proton and the phenylalanine aromatic ring. mpg.de The other two less abundant conformers were assigned to γ-folded backbone structures. mpg.de

These studies demonstrate the power of IR/UV double resonance spectroscopy to unravel the subtle interplay of forces, such as hydrogen bonds and dispersion interactions, that dictate the preferred conformations of peptides in the absence of a solvent. The vibrational frequencies of the amide N-H and C=O stretching modes are particularly sensitive to the formation of intramolecular hydrogen bonds, providing clear spectral signatures for different folded structures.

Table 1: Representative IR Frequencies for Different Conformations of a Model Dipeptide (N-Ac-Phe-NH2) Studied by IR/UV Double Resonance Spectroscopy. mpg.de

ConformerBackbone StructureKey InteractionAmide A (N-H stretch) Frequency (cm⁻¹)
I Extended βLN-H•••π~3480
II γ-foldC7 H-bond~3420
III γ-foldC7 H-bond~3435

Note: The frequencies are approximate and serve to illustrate the shifts observed for different types of interactions.

Conformation-selective IR-UV spectroscopy is a powerful method to investigate the details of hydrogen bonding within peptides. By isolating individual conformers in a jet-cooled expansion, it is possible to obtain their unique IR spectra, which directly probe the vibrational frequencies of the groups involved in hydrogen bonds. A red-shift (a shift to lower frequency) in the stretching frequency of a donor group (like N-H or O-H) is a hallmark of hydrogen bond formation, with the magnitude of the shift correlating with the strength of the bond.

Studies on the dipeptides Ac-Phe-Ser-NH2 and Ac-Phe-Cys-NH2, which are structurally similar to this compound, have provided significant insights into intramolecular hydrogen bonding. rsc.org In these molecules, the conformational landscape is largely determined by the stabilizing effect of such interactions. rsc.org For both Ac-Phe-Ser-NH2 and Ac-Phe-Cys-NH2, a singly γ-folded backbone conformation was identified as the most stable structure. rsc.org The strength of the hydrogen bond involving the side chain (OH•••O for serine and SH•••O for cysteine) was found to influence the compactness of the γ-turn. rsc.org

For this compound, this technique would be invaluable for probing potential hydrogen bonds involving the tyrosine hydroxyl group. The tyrosine side chain can act as a hydrogen bond donor (OH group) or acceptor (the aromatic ring). Conformation-selective IR-UV spectroscopy could distinguish between conformers where the tyrosine OH group is free or engaged in a hydrogen bond with a backbone carbonyl group, providing precise information on the geometry and stability of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. It provides a wealth of information on the chemical environment, connectivity, and spatial proximity of atoms.

1H NMR spectroscopic titrations are a powerful method for studying non-covalent intermolecular interactions in solution. psu.edu This technique involves monitoring the chemical shifts of the protons of a molecule (in this case, this compound) as a function of the concentration of an interacting partner. Changes in chemical shifts upon addition of a binding partner indicate that the electronic environment of the observed protons is being perturbed, signifying an interaction. nih.gov

The aromatic protons of the phenylalanine and tyrosine residues in this compound are particularly sensitive probes for intermolecular interactions, especially those involving π-stacking or cation-π interactions. psu.edu For example, if this compound were to interact with a metal ion or another aromatic molecule, the chemical shifts of its aromatic protons would be expected to change. By analyzing the magnitude and direction of these chemical shift changes, one can gain insights into the geometry and strength of the intermolecular complex. psu.edu This method is widely used to study the binding of peptides to receptors, metal ions, and other biomolecules.

While 1D NMR provides information about the chemical environment of individual protons, two-dimensional (2D) NMR experiments provide information about the connectivity and spatial relationships between protons, which is crucial for determining the three-dimensional conformation of a peptide in solution. nih.govlongdom.org

Correlation Spectroscopy (COSY) is a 2D NMR technique that reveals through-bond scalar couplings between protons, typically those separated by two or three bonds. longdom.org In this compound, a COSY spectrum would show cross-peaks between the amide proton (NH) and the alpha-proton (Hα) of each residue, as well as between the Hα and the beta-protons (Hβ) of the side chains. This allows for the unambiguous assignment of all the proton resonances for each amino acid.

Total Correlation Spectroscopy (TOCSY) is an extension of COSY that reveals correlations between all protons within a spin system (i.e., within a single amino acid residue). chemrxiv.org For example, a TOCSY experiment on this compound would show a correlation from the NH proton of phenylalanine to its Hα, Hβ, and the aromatic protons of its side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are connected by chemical bonds. longdom.org Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å). This information is critical for determining the folding of the peptide backbone and the orientation of the side chains. For this compound, NOESY spectra could reveal, for example, a close proximity between the phenylalanine aromatic ring and the tyrosine side chain, indicating a folded conformation.

Table 2: Key 2D NMR Experiments and Their Application to this compound Conformational Analysis.

2D NMR ExperimentInformation ProvidedApplication to this compound
COSY Through-bond connectivity (2-3 bonds)Assigning Hα-Hβ and NH-Hα correlations for both Phe and Tyr residues. longdom.org
TOCSY Through-bond connectivity within a spin systemIdentifying all proton resonances belonging to the Phe residue and all those belonging to the Tyr residue. chemrxiv.org
NOESY Through-space proximity (< 5 Å)Determining the peptide's folded structure by identifying close contacts between protons on different residues or between the side chains and the backbone. longdom.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of peptides, offering insights into their conformational preferences, dynamics, and interactions at an atomic level. For the dipeptide this compound, these methodologies provide a framework for understanding its intrinsic structural properties and its behavior in complex biological environments.

Density Functional Theory (DFT) and Ab Initio Calculations for Conformational Analysis

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to investigate the electronic structure and geometry of molecules. These methods are instrumental in determining the stable conformations of peptides by calculating their potential energy surfaces.

In the conformational analysis of peptides similar to this compound, such as those containing phenylalanine or tyrosine residues, DFT calculations are frequently employed to optimize molecular geometries and determine the relative energies of different conformers. For instance, studies on dipeptides with a fixed N-terminal phenylalanine have utilized DFT with basis sets like 6-31G* to analyze various geometrical parameters, including bond angles, bond lengths, and the geometry around the α-carbon. These calculations help in understanding the influence of the amino acid sequence on the dipeptide's structure.

The conformational landscape of a dipeptide is often explored by systematically varying the backbone dihedral angles (φ and ψ) and side-chain dihedral angles (χ). The resulting conformers are then subjected to geometry optimization and energy calculation using DFT or ab initio methods. For phenylalanine-containing dipeptides, these calculations have revealed a variety of stable structures, including extended backbone conformations and various turn-like structures such as γ-turns. The relative energies of these conformers provide insights into their population distribution at equilibrium.

A study on cyclic dipeptides containing tyrosine and cysteine (Cyclo(Tyr-Cys)) and phenylalanine and cysteine (Cyclo(Phe-Cys)) employed DFT with the B3LYP functional and a 6-31++G(d,p) basis set to optimize the geometries of their most stable conformers. Such studies demonstrate the capability of these methods to handle the complexities arising from aromatic side chains and potential intramolecular interactions. The choice of functional and basis set is crucial for obtaining accurate results, and various combinations are often tested to validate the computational model.

The following table summarizes common computational parameters used in the conformational analysis of related peptides:

Computational MethodBasis SetKey FindingsReference
DFT (B3LYP)6-31G*Investigated the effect of amino acid sequence on dipeptide geometry.
Ab initio (RHF)3-21GRevealed 19 different stable structures for a phenylalanine-containing diamide.
DFT (B3LYP)6-31++G(d,p)Optimized geometries of stable conformers of cyclic dipeptides containing Tyr and Phe.

These theoretical calculations provide a foundational understanding of the intrinsic conformational preferences of this compound, which are governed by a delicate balance of steric effects and intramolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Systems

While DFT and ab initio methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of peptides in solution and other complex environments. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes over time.

For peptides like this compound, MD simulations can be used to study their flexibility, folding pathways, and interactions with solvent molecules or biological membranes. Simulations of model peptides such as Ac-Ala-Xaa-Ala-NH2, where Xaa can be an aromatic residue like Phe or Tyr, have been performed to analyze the dynamic behavior of the peptide in solution under physiological conditions. These simulations reveal the accessible conformational space as a function of the backbone dihedral angles (φ and ψ) and the solvent accessible surface area (SASA) of the residues.

MD simulations are particularly valuable for investigating the behavior of peptides at interfaces, such as the water-membrane interface. Studies on the permeation of dipeptides across phospholipid membranes have shown that the peptides can adopt different conformations to adapt to the changing environment, from the aqueous phase to the hydrophobic core of the membrane. The flexibility of the peptide, including the rotation of its side chains, is a critical factor in the permeation process.

The following table outlines typical parameters and applications of MD simulations in peptide research:

Simulation SystemForce FieldKey InsightsReference
Dipeptide in water-membrane systemCHARMMInvestigated interfacial adsorption and permeation, showing conformational changes of the peptide.
Ac-Ala-Xaa-Ala-NH2 in explicit solventCHARMM36mStudied the dynamic solvent accessible surface area and sampled dihedral angle space under physiological conditions.
Amino acids with carbon nanotubesCHARMM22/CMAPExamined the binding affinity and interaction conformations of aromatic amino acids with nanomaterials.

Through MD simulations, a more complete picture of the conformational dynamics of this compound can be obtained, which is crucial for understanding its biological function.

Genetic Algorithms for Multimodal Conformational Search

Identifying the global minimum energy conformation and other low-energy conformers of a flexible molecule like this compound is a significant computational challenge due to the vastness of the conformational space. Genetic algorithms (GAs) offer a robust and efficient search strategy for this purpose, inspired by the principles of biological evolution.

In the context of peptide conformational analysis, a GA typically represents a conformation as a "chromosome," where the "genes" are the rotatable dihedral angles of the peptide backbone and side chains. The algorithm starts with an initial population of random conformations and iteratively applies genetic operators such as selection, crossover, and mutation to generate new populations of conformations with lower energies. The fitness of a conformation is evaluated based on its potential energy, which can be calculated using molecular mechanics force fields or quantum mechanical methods.

GAs have been successfully applied to predict the structures of various peptides and proteins. They are particularly effective at overcoming potential energy barriers and exploring a wide range of the conformational space to locate multiple low-energy minima. To enhance efficiency, GAs can be combined with other techniques. For example, a hybrid approach that combines Monte Carlo simulations with GA minimization has been shown to be effective in exploring the conformational spaces of peptides. More recent developments have integrated GAs with DFT calculations, where the GA is used to generate candidate structures that are then refined using the more accurate quantum mechanical method.

The following table summarizes the key aspects of using genetic algorithms for peptide conformational search:

Algorithm FeatureDescriptionPurposeReference(s)
Chromosome RepresentationConformation defined by dihedral angles.Encodes the peptide's structure for the GA.
Genetic OperatorsSelection, crossover, mutation.Evolve the population of conformations towards lower energy states.
Fitness FunctionConformational energy (e.g., from AMBER force field or DFT).Guides the selection of favorable conformations.
Hybrid ApproachesCombination with Monte Carlo or DFT.Improves the efficiency and accuracy of the conformational search.

The application of genetic algorithms provides a powerful tool for a comprehensive exploration of the conformational landscape of this compound, which is essential for understanding its structure-activity relationships.

Free-Energy Reaction Network Analysis for Permeation Studies

The permeation of peptides across biological membranes is a complex process that is critical for their bioavailability and therapeutic efficacy. Free-energy reaction network (FERN) analysis is an advanced computational method used to study such processes by calculating the free-energy landscape and identifying

Biophysical Characterization Methods

Fluorescence Spectroscopy in Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of fluorescent molecules (fluorophores) with their environment. In this compound, the tyrosine residue acts as an intrinsic fluorophore. The aromatic side chain of tyrosine absorbs ultraviolet light and emits a portion of this energy as fluorescence. The characteristics of this emission, such as its intensity and the wavelength of maximum emission (λmax), are highly sensitive to the local environment of the tyrosine residue.

When this compound interacts with other molecules, such as proteins or lipids, changes in the polarity of the microenvironment surrounding the tyrosine residue can lead to a shift in the fluorescence spectrum. For instance, the fluorescence of N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH2), a closely related model compound, exhibits a fluorescence maximum at 305 nm in water. d-nb.info A shift of this maximum to shorter wavelengths (a blueshift) typically indicates a more hydrophobic environment, while a shift to longer wavelengths (a redshift) suggests a more polar or solvent-exposed environment. nih.gov

Fluorescence quenching is another powerful application of this technique in interaction studies. Here, the fluorescence intensity of the tyrosine in this compound is measured in the presence of increasing concentrations of a binding partner (the quencher). A decrease in fluorescence intensity indicates an interaction, which can be analyzed to determine binding affinities and stoichiometry. This method is widely used to study protein-ligand and protein-protein interactions. nih.govnih.gov

For example, in a hypothetical study investigating the binding of this compound to a protein, the intrinsic fluorescence of the tyrosine residue would be monitored. Upon binding, if the tyrosine residue moves into a hydrophobic pocket of the protein, a blueshift in its emission spectrum would be expected, along with a potential change in fluorescence intensity.

Table 1: Fluorescence Properties of Tyrosine and a Model Compound

Compound Excitation Wavelength (nm) Emission Maximum (λmax) in Water (nm)
Tyrosine ~275 ~303 ysu.am
N-Ac-Tyr-NH2 Not specified 305 d-nb.info

This table provides a reference for the characteristic fluorescence of the constituent amino acids of this compound and a related model compound.

Differential Scanning Calorimetry (DSC) for Thermotropic Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled. doi.org It is particularly useful for studying the thermotropic behavior of materials, that is, their phase transitions as a function of temperature. In the context of this compound, DSC can be employed to investigate how the dipeptide interacts with and affects the phase transitions of model membrane systems, such as lipid bilayers. doi.orgresearchgate.net

Biological membranes undergo a phase transition from a more ordered gel state to a more fluid liquid-crystalline state at a characteristic temperature (Tm). doi.org When a molecule like this compound is introduced into a lipid bilayer, it can perturb the packing of the lipid acyl chains, leading to changes in the Tm and the enthalpy (ΔH) of the transition.

By analyzing the DSC thermograms of lipid vesicles in the absence and presence of this compound, one can infer the nature of the interaction. For instance:

A shift in the Tm to a lower temperature suggests that the dipeptide destabilizes the gel phase.

A broadening of the transition peak indicates a decrease in the cooperativity of the phase transition, suggesting that the peptide disrupts the uniform packing of the lipids.

Changes in the enthalpy of the transition provide information about the energetics of the interaction.

Table 2: Hypothetical DSC Data for this compound Interaction with DPPC Liposomes

Sample Main Transition Temperature (Tm) (°C) Enthalpy (ΔH) (kcal/mol) Peak Width (°C)
Pure DPPC Liposomes 41.5 8.7 0.5
DPPC + this compound (100:1) 40.8 8.2 1.0

This table represents hypothetical data to illustrate how the presence of this compound might alter the thermotropic parameters of a model lipid membrane like dipalmitoylphosphatidylcholine (DPPC). A decrease in Tm and ΔH, along with a broadening of the peak, would suggest an insertion of the peptide into the lipid bilayer, causing a disruption of the lipid packing.

Analytical Techniques for Synthesis Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the synthesis and purification of peptides like this compound. nih.gov It allows for the separation, identification, and quantification of the components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA)). rsc.org The separation is based on the hydrophobicity of the components. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus will be retained longer on the column.

Synthesis Monitoring: During the solid-phase synthesis of this compound, small aliquots of the crude product can be cleaved from the resin and analyzed by HPLC to monitor the progress of the reaction. rsc.org This allows for the assessment of the efficiency of each coupling step and the detection of any side products or unreacted starting materials.

Purity Assessment: After synthesis and purification, HPLC is used to determine the final purity of the this compound sample. chemimpex.comcphi-online.com The sample is injected into the HPLC system, and the detector (typically a UV detector set at a wavelength where the peptide bond or aromatic side chains absorb, such as 220 nm or 280 nm) records the signal as the components elute from the column. The purity is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of ≥98% for this compound as determined by HPLC. chemimpex.com

The retention time of this compound in a specific HPLC system is a characteristic property that can be used for its identification, especially when compared to a known standard.

Table 3: Typical RP-HPLC Conditions for Peptide Analysis

Parameter Condition
Column C18, 1.7 µm, 2.1 x 150 mm rsc.org
Mobile Phase A 0.1% TFA in Water rsc.org
Mobile Phase B 0.1% TFA in Acetonitrile rsc.org
Gradient e.g., 5-95% B over 15 minutes rsc.org
Flow Rate 0.4-0.6 mL/min rsc.orgrsc.org

| Detection | UV at 220 nm or 214 nm rsc.org |

This table outlines a general set of conditions for the RP-HPLC analysis of peptides, which would be suitable for the assessment of this compound.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Ac-Phe-Tyr-NH2?

Methodological Answer: this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Resin activation : Use Rink amide resin for C-terminal amidation.
  • Coupling cycles : Employ HBTU/HOBt as activators for phenylalanine (Phe) and tyrosine (Tyr) residues, followed by acetylation of the N-terminus with acetic anhydride.
  • Cleavage and purification : Cleave the peptide from the resin using TFA/water/TIS (95:2.5:2.5), then purify via reverse-phase HPLC (C18 column, gradient: 5–60% acetonitrile/0.1% TFA).
  • Characterization : Validate purity (>95%) and identity using MALDI-TOF MS (expected [M+H]+: ~438.5 Da) and ¹H/¹³C NMR (e.g., aromatic protons at 6.8–7.2 ppm for Phe and Tyr) .

Q. Which analytical techniques are most reliable for confirming the secondary structure of this compound?

Methodological Answer:

  • Circular Dichroism (CD) Spectroscopy : Detects β-turn or random coil conformations in aqueous buffers (e.g., 10 mM phosphate, pH 7.4). A minimum molar ellipticity at ~200 nm suggests unordered structures .
  • FTIR Spectroscopy : Amide I bands (1600–1700 cm⁻¹) indicate hydrogen bonding patterns; peaks near 1650 cm⁻¹ correlate with α-helix or β-sheet content .
  • NMR NOESY : Identifies intramolecular interactions (e.g., Tyr OH to Phe backbone protons) to confirm folding .

Q. How can researchers validate the purity and identity of this compound post-synthesis?

Methodological Answer:

  • HPLC : Use a dual-detector system (UV at 280 nm for Tyr absorbance and ELSD for non-chromophoric impurities).
  • Mass Spectrometry : Compare observed [M+H]+ with theoretical values (deviation < 0.1 Da).
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify Phe/Tyr ratios via HPLC .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Variable Analysis : Compare experimental conditions (e.g., buffer ionic strength, temperature) that may alter peptide aggregation or receptor binding. For example, conflicting IC₅₀ values in enzyme assays may arise from differences in substrate concentrations or assay pH .
  • Reproducibility Tests : Replicate studies using identical protocols (e.g., cell lines, incubation times). If discrepancies persist, conduct meta-analyses to identify confounding factors (e.g., batch-to-batch peptide variability) .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate peptide-membrane interactions (e.g., lipid bilayer penetration). Analyze hydrogen bonding lifetimes and RMSD values for stability .
  • Docking Studies (AutoDock Vina) : Screen against potential targets (e.g., GPCRs) using flexible ligand protocols. Validate poses with experimental data (e.g., mutagenesis studies on key residues) .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics + Proteomics : Correlate peptide-treated cell RNA-seq data (e.g., upregulated apoptosis genes) with SILAC-based proteomics to identify downstream effectors (e.g., caspase-3 activation).
  • Network Pharmacology : Build interaction networks (Cytoscape) linking peptide targets to pathways (e.g., MAPK/ERK). Validate via knockout models .

Q. What experimental designs optimize stability studies of this compound under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate peptide solutions at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS and quantify half-life using first-order kinetics.
  • Buffer Screening : Test stability in PBS, Tris-HCl, and simulated gastric fluid (pH 1.2–7.4). Use Arrhenius plots to predict shelf life .

Q. Data Presentation Guidelines

  • Tables : Include raw data (e.g., HPLC retention times, MS peaks) in appendices. Processed data (e.g., IC₅₀ calculations) should be in the main text with error margins (±SEM) .
  • Figures : Use heatmaps for omics integration or 3D structures from MD simulations. Ensure all axes are labeled with SI units .

Note : Avoid citing non-peer-reviewed sources (e.g., ). Prioritize journals like Analytical Chemistry or Journal of Peptide Science for methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Phe-Tyr-NH2
Reactant of Route 2
Reactant of Route 2
Ac-Phe-Tyr-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.